Methyl 4-bromo-2,6-diMethylbenzoate
Overview
Description
Methyl 4-bromo-2,6-dimethylbenzoate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2,6 on the benzene ring are substituted with a bromine atom and two methyl groups, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2,6-dimethylbenzoate can be synthesized through several methods. One common synthetic route involves the bromination of 2,6-dimethylbenzoic acid, followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step is usually carried out using a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems helps in achieving high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reducing agents like LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: Oxidizing agents like KMnO4 in aqueous or acidic medium.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of 4-bromo-2,6-dimethylbenzyl alcohol.
Oxidation: Formation of 4-bromo-2,6-dimethylbenzoic acid.
Scientific Research Applications
Methyl 4-bromo-2,6-dimethylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2,6-dimethylbenzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-methylbenzoate: Lacks one methyl group compared to methyl 4-bromo-2,6-dimethylbenzoate.
Methyl 4-chloro-2,6-dimethylbenzoate: Contains a chlorine atom instead of a bromine atom.
Methyl 4-bromo-3,5-dimethylbenzoate: Methyl groups are positioned differently on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and methyl groups enhances its reactivity and makes it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
methyl 4-bromo-2,6-dimethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAMBTOWPNCADR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630901 | |
Record name | Methyl 4-bromo-2,6-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90841-46-6 | |
Record name | Methyl 4-bromo-2,6-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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